2,3-Dimethoxyphenethylamine

CAS No.: 3213-29-4

Cat. No.: VC1966417

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3213-29-4 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3 |

| Standard InChI Key | XKBUFTXNLBWTFP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)CCN |

| Canonical SMILES | COC1=CC=CC(=C1OC)CCN |

Introduction

Chemical Structure and Properties

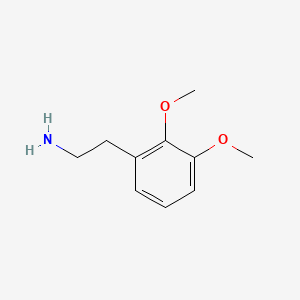

2,3-Dimethoxyphenethylamine consists of a phenyl ring with two methoxy groups positioned at carbons 2 and 3, attached to an ethylamine chain. This specific arrangement of functional groups distinguishes it from other isomers such as 3,4-dimethoxyphenethylamine (DMPEA) and the 2,5-dimethoxyphenethylamine (2C-H) compounds.

Basic Chemical Information

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,3-dimethoxyphenyl)ethanamine |

| CAS Registry Number | 3213-29-4 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| InChI | InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3 |

| InChIKey | XKBUFTXNLBWTFP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)CCN |

The structural arrangement features two methoxy groups in adjacent positions on the aromatic ring, creating a distinct electronic and steric profile that influences its chemical reactivity and potential biological interactions .

Physical and Chemical Properties

2,3-Dimethoxyphenethylamine possesses the following physical and chemical properties:

| Property | Value |

|---|---|

| Physical Appearance | Not explicitly described in literature |

| Boiling Point | 261-262 °C (literature value) |

| Density | 1.178 g/mL |

| Refractive Index | n₂₀ᴅ 1.5320 (literature value) |

| Flash Point | >230 °F |

| pKa | 9.72 ± 0.10 (Predicted) |

| Specific Gravity | 1.09 |

| Solubility | Soluble in organic solvents |

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding potential of the amine group .

Spectral Characteristics

The compound can be identified and characterized using various spectroscopic techniques:

-

Mass Spectrometry: 2,3-Dimethoxyphenethylamine has a molecular ion peak at m/z 181, with characteristic fragmentation patterns that help distinguish it from its isomers.

-

NMR Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the aromatic protons, methoxy groups, and the ethylamine chain. The methoxy groups typically appear as singlets in the range of δ 3.8-3.9 ppm.

-

IR Spectroscopy: Shows characteristic bands for N-H stretching (primary amine), C-O stretching (methoxy groups), and aromatic C=C stretching.

Predicted collision cross-section values are also available, which can be useful for identification in ion mobility mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.11756 | 138.7 |

| [M+Na]⁺ | 204.09950 | 150.7 |

| [M+NH₄]⁺ | 199.14410 | 147.0 |

| [M+K]⁺ | 220.07344 | 144.5 |

| [M-H]⁻ | 180.10300 | 141.3 |

| [M+Na-2H]⁻ | 202.08495 | 145.1 |

| [M]⁺ | 181.10973 | 141.0 |

| [M]⁻ | 181.11083 | 141.0 |

These spectroscopic properties provide valuable tools for the identification and characterization of 2,3-dimethoxyphenethylamine in various matrices .

Synthesis and Preparation

Several methods for the synthesis of 2,3-dimethoxyphenethylamine have been reported in the literature, with the most common approach involving reduction of appropriate precursors.

Synthesis from Nitroethene Derivatives

One established method involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene with lithium aluminum hydride (LiAlH₄) in the presence of dry tetrahydrofuran . This reaction pathway effectively reduces the nitro group to an amine while preserving the methoxy substituents.

The general reaction sequence is:

-

Preparation of 2,3-dimethoxybenzaldehyde

-

Condensation with nitromethane to form 1-(2,3-dimethoxyphenyl)-2-nitroethene

-

Reduction with LiAlH₄ to yield 2,3-dimethoxyphenethylamine

Occurrence in Nature

2,3-Dimethoxyphenethylamine has been identified as a component in the extract of bamboo (Phyllostachys pubescens) using gas chromatography-mass spectrometry analysis . This finding suggests that the compound may have a role in the plant's secondary metabolism, although the specific biological function remains unclear.

The presence of this compound in natural sources provides an interesting contrast to its structural isomers, some of which have been extensively studied for their pharmacological properties.

Applications and Uses

Research Applications

2,3-Dimethoxyphenethylamine has been utilized in various research contexts:

-

As a structural component in structure-activity relationship (SAR) studies examining the effects of different substitution patterns on biological activity

-

In comparative studies with other phenethylamine derivatives to understand the impact of methoxy group positioning on receptor binding

-

As a reference standard in analytical chemistry and forensic toxicology

Structure-Activity Relationships

Research on various N-benzyl derivatives of dimethoxyphenethylamines has shown that the position of methoxy groups significantly affects binding affinity and functional activity at serotonin receptors. While specific data for 2,3-dimethoxyphenethylamine is limited, studies on related compounds indicate that:

-

2,4-dimethoxy substitution patterns offer high potency at 5-HT₂ᴀ receptors

-

2,5-dimethoxy substitution creates a favorable electronic distribution for receptor binding

-

3,4-dimethoxy patterns may interact with different receptor populations

These structure-activity relationships provide a framework for understanding how 2,3-dimethoxyphenethylamine might interact with biological systems.

Analytical Detection and Identification

Several analytical techniques can be employed for the detection and quantification of 2,3-dimethoxyphenethylamine:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification based on retention time and mass spectral fragmentation patterns

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers improved analysis of polar compounds without derivatization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and purity assessment

-

Ion Mobility Spectrometry: Can utilize the predicted collision cross-section values for identification

These analytical methods are essential for research involving 2,3-dimethoxyphenethylamine, particularly in natural product analysis, pharmaceutical research, and forensic applications.

| Hazard Classification | Description |

|---|---|

| Skin Corrosion (Category 1B) | Causes severe skin burns |

| Serious Eye Damage (Category 1) | Causes serious eye damage |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage H318: Causes serious eye damage |

These classifications indicate that the compound requires careful handling with appropriate personal protective equipment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume